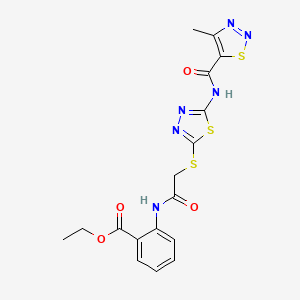

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Descripción

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring two distinct thiadiazole rings: a 1,2,3-thiadiazole and a 1,3,4-thiadiazole. These rings are interconnected via a thioacetamido bridge, with additional substituents including a 4-methyl group, a carboxamido moiety, and a benzoate ester. Its synthesis likely involves sequential substitution reactions, analogous to methods described for related compounds, such as the use of potassium carbonate as a base catalyst for thiol-alkylation reactions .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S3/c1-3-27-15(26)10-6-4-5-7-11(10)18-12(24)8-28-17-22-21-16(29-17)19-14(25)13-9(2)20-23-30-13/h4-7H,3,8H2,1-2H3,(H,18,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIPBWPPFZEWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available chemicals. The process usually includes steps like:

Formation of the 1,2,3-Thiadiazole Ring: : This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.

Amidation Reaction: : Involving the conversion of the carboxyl group to an amide with an amine.

Esterification: : The carboxylic acid functional group can be converted to an ester using ethanol and appropriate catalysts.

Thiolation and Acylation: : Incorporating the thiadiazole ring structure with the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely optimize these steps through high-yield reaction conditions and cost-effective reagents. The use of continuous flow chemistry might be considered to ensure a scalable and efficient process.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : The compound might be subject to oxidative cleavage due to its multiple sulfur atoms.

Reduction: : The amide and ester groups can undergo reduction to produce amines and alcohols, respectively.

Substitution: : Nucleophilic substitution reactions can modify the aromatic ring or the thiadiazole rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Nucleophiles: : Halides, amines, alcohols

Major Products Formed

The products formed from these reactions depend largely on the conditions and reagents used. Examples include substituted benzoate derivatives, reduced thiadiazole compounds, and various oxidation products.

Aplicaciones Científicas De Investigación

Structural Overview

The compound features a unique structure characterized by multiple functional groups that contribute to its biological and chemical properties. Its molecular formula is C18H20N4O3S3, indicating the presence of thiadiazole and thioamide moieties that are known for their diverse biological activities.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been evaluated for its cytotoxic effects against various cancer cell lines.

The presence of thiadiazole rings enhances the compound's ability to induce apoptosis in cancer cells.

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL |

The thiadiazole moiety plays a crucial role in enhancing the antimicrobial efficacy.

Agricultural Applications

3.1 Pesticidal Activity

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been investigated for its potential as a pesticide. Its structural features suggest that it may inhibit key enzymes in pest organisms.

Research has indicated effective pest control against common agricultural pests:

Materials Science Applications

4.1 Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength.

Research into the polymerization of ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has shown potential for creating materials suitable for high-performance applications.

Mecanismo De Acción

The mechanism by which Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects could involve several pathways:

Molecular Targets: : The thiadiazole rings might interact with enzymes or receptors, altering their activity.

Pathways Involved: : The compound could inhibit or activate biochemical pathways related to its structure, affecting cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its dual thiadiazole architecture, which distinguishes it from analogs with single heterocyclic systems. For example:

- Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (): Contains a single 1,3,4-thiadiazole ring with a methyl group and an ethyl ester. Simpler structure, lower molecular weight, and reduced steric hindrance compared to the target compound .

- Thiazol-5-ylmethyl carbamates (): Feature thiazole rings instead of thiadiazoles, with ureido or ethoxycarbonylamino substituents. Thiazoles generally exhibit different electronic properties and metabolic pathways due to fewer sulfur atoms .

- 5-Methoxy-1,3,4-thiadiazol-2(3H)-one (): A monocyclic thiadiazole with a methoxy group, serving as a herbicide intermediate. The absence of amide/ester linkages limits its pharmacological versatility .

Physicochemical and Functional Properties

Pharmacological Implications

- Target Compound : The dual thiadiazole system and benzoate ester may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase targets), as seen in related thiadiazole-benzothiazole hybrids .

- Methoxy-Thiadiazole (): Primarily agrochemical applications due to its herbicidal activity, lacking the amide/ester diversity for broad pharmacological use .

Actividad Biológica

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex compound that belongs to the class of thiadiazole derivatives. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Structure and Synthesis

The compound features a thiadiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from basic thiadiazole derivatives, followed by acylation and esterification processes.

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their significant antimicrobial properties. A study highlighted that various thiadiazole compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 1.95–15.62 µg/mL | Staphylococcus spp., Enterococcus faecalis |

| Other derivatives | 125–1000 µg/mL | Escherichia coli, Bacillus subtilis |

These findings suggest that the ethyl thiadiazole derivatives can be potent antimicrobial agents with low MIC values indicating strong efficacy against tested strains .

2. Anticancer Activity

Research has shown that thiadiazole derivatives can reduce cell viability in various cancer cell lines. The anticancer mechanisms include apoptosis induction and cell cycle arrest. Notable findings include:

| Derivative | Cancer Type | Mechanism |

|---|---|---|

| 1,3,4-Thiadiazole derivatives | Various (e.g., lung, breast) | Induces apoptosis through caspase activation |

| Specific derivatives (e.g., BPTES) | Burkitt lymphoma | Decreased proliferation and reduced xenograft growth |

In vivo studies have demonstrated that these compounds can significantly inhibit tumor growth in animal models, showcasing their potential as therapeutic agents .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives also exhibit:

- Anti-inflammatory properties

- Anticonvulsant effects

- Neuroprotective activities

For example, certain derivatives have shown promise in models of epilepsy by reducing seizure frequency and severity .

Case Studies

Several case studies illustrate the efficacy of thiadiazole compounds:

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of a series of thiadiazoles against resistant strains of bacteria. Results indicated that specific modifications to the thiadiazole ring enhanced activity against Gram-positive bacteria.

- Case Study on Anticancer Activity : A derivative was tested on human ovarian cancer cells, resulting in a significant reduction in cell viability (IC50 < 10 µM), suggesting its potential for further development as an anticancer drug.

Q & A

Q. How are unexpected by-products during synthesis mechanistically explained?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.